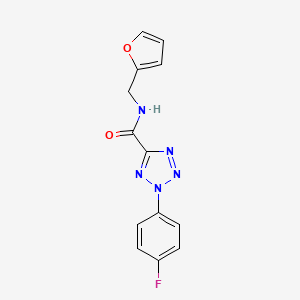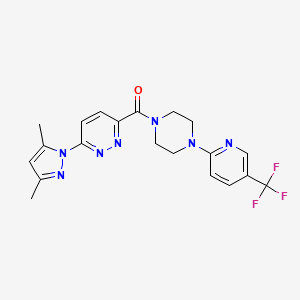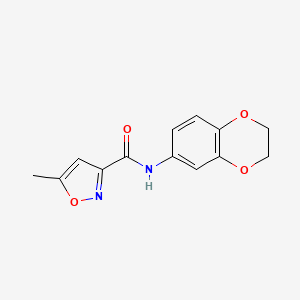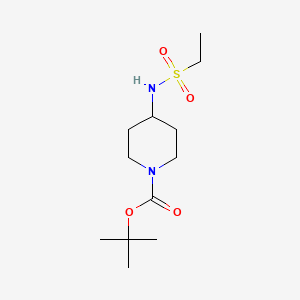![molecular formula C12H15NO3S B2833578 N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide CAS No. 341020-72-2](/img/structure/B2833578.png)
N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide is a chemical compound with the CAS Number: 341020-72-2 . It has a molecular weight of 253.32 . The IUPAC name for this compound is N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide .
Molecular Structure Analysis
The InChI code for N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide is 1S/C12H15NO3S/c1-9-2-6-11(7-3-9)17(15,16)8-12(14)13-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
Synthesis and Antimicrobial Evaluation of Novel Derivatives A study focused on the synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety, suitable for use as antimicrobial agents. This research revealed the potential of N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives for creating a range of compounds, including thiazole, pyridone, pyrazole, chromene, hydrazone, and thiophene derivatives, through various chemical reactions. The newly synthesized compounds demonstrated promising in vitro antibacterial and antifungal activities, showcasing the versatility of this chemical structure in antimicrobial applications (Darwish et al., 2014).
Immune System Modulation
Restoration of Cytolytic T-lymphocyte Response A novel synthetic immunomodulator, similar in structure to N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide, demonstrated significant potential in restoring immune system functions. This compound was effective in enhancing the cytolytic T-lymphocyte response to both tumor cells and virus-infected cells in various experimental models. It showed promise in augmenting the immune response to weak antigens and restoring the immune system's reactivity in conditions where it was compromised, such as in cases of neoplasm growth or after the administration of cytotoxic drugs (Wang et al., 1988).
Chemical Reactivity and Synthesis
Electron Impact Induced Cyclization Research on the cyclization of ortho-cyclopropylphenylacetamides and benzamides under electron impact revealed intricate chemical behaviors. Compounds like N-(ortho-cyclopropylphenyl)acetamide and related structures underwent cyclization into benzoxazines, showcasing the chemical versatility and potential for complex reactions involving cyclopropyl groups. This study not only highlighted the chemical reactivity of these compounds but also laid a foundation for exploring similar reactions in solution, expanding the scope for chemical synthesis and drug development (Lebedev et al., 1998).
Conformational Analysis in Drug Design
Development of Chiral Cyclopropane Units Research into the conformational restriction of biologically active compounds using the cyclopropane ring has shown potential in enhancing activity and investigating bioactive conformations. Specific cyclopropane derivatives were synthesized as conformationally restricted analogues of histamine, demonstrating the importance of the cyclopropane structure in drug design and conformational analysis (Kazuta et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-9-2-6-11(7-3-9)17(15,16)8-12(14)13-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRBYRHJDAUYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


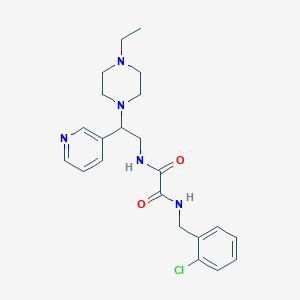
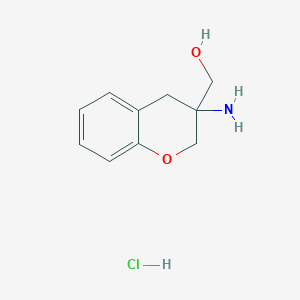
![N-benzyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2833503.png)
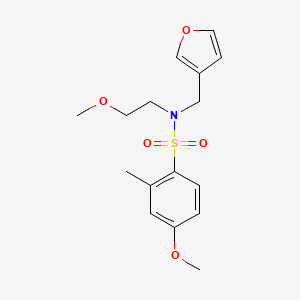
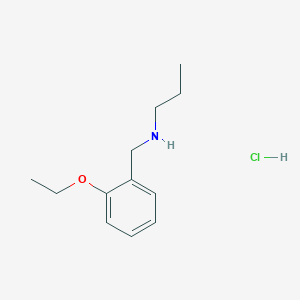
![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2833507.png)


